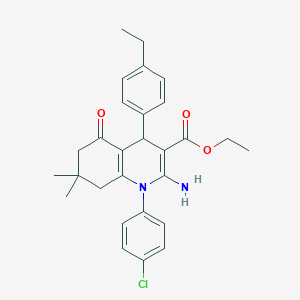![molecular formula C27H20BrN5O2 B393435 5-AMINO-3-[(1Z)-2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393435.png)
5-AMINO-3-[(1Z)-2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-3-[(1Z)-2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its intricate structure, which includes various functional groups such as amino, benzyloxy, bromo, methoxy, and cyanovinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the cyanovinyl group: This step involves the reaction of the pyrazole intermediate with a suitable cyanovinylating agent, such as acrylonitrile, under basic conditions.
Functionalization of the aromatic ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or cyano groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro or nitroso derivatives, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, pyrazole derivatives are known for their diverse biological activities. This compound may exhibit potential as an antimicrobial, antifungal, or anticancer agent, depending on its specific interactions with biological targets.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential. This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it could inhibit kinases or other enzymes involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-amino-3-{2-[4-(benzyloxy)-3-fluoro-5-methoxyphenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H20BrN5O2 |
|---|---|
Molecular Weight |
526.4g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C27H20BrN5O2/c1-34-24-14-19(13-23(28)26(24)35-17-18-8-4-2-5-9-18)12-20(15-29)25-22(16-30)27(31)33(32-25)21-10-6-3-7-11-21/h2-14H,17,31H2,1H3/b20-12+ |
InChI Key |
XIXSMCJVHMKJIF-UDWIEESQSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OCC4=CC=CC=C4 |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393353.png)
![BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE](/img/structure/B393355.png)
![N-{4-[(1Z)-2-[5-AMINO-4-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOL-3-YL]-2-CYANOETH-1-EN-1-YL]PHENYL}ACETAMIDE](/img/structure/B393356.png)
![[2-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B393357.png)
![2-({6-[(2,4-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B393358.png)
![4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B393359.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[3,5-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B393361.png)
![2-(4-tert-butylphenyl)-4-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B393362.png)
![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-(2-fluorobenzylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393364.png)
![2-[4-(DIMETHYLAMINO)PHENYL]-3-(4-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B393366.png)
![2-(5-AMINO-1H-TETRAZOL-1-YL)-N'-[(E)-(4-ETHOXY-3-METHOXYPHENYL)METHYLENE]ACETOHYDRAZIDE](/img/structure/B393369.png)
![Ethyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B393371.png)

